molecular formula C4H9F2NO B13060798 (R)-1-(Difluoromethoxy)propan-2-amine

(R)-1-(Difluoromethoxy)propan-2-amine

Cat. No.: B13060798
M. Wt: 125.12 g/mol
InChI Key: VSZAEVLSIWLMOL-GSVOUGTGSA-N
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Description

(R)-1-(Difluoromethoxy)propan-2-amine is a chiral primary amine characterized by a difluoromethoxy substituent. As a primary amine, this compound features a reactive amino functional group (-NH₂) attached to a propan-2-amine backbone, making it a versatile building block in organic synthesis and medicinal chemistry research . The presence of the difluoromethoxy group is often incorporated to influence the molecule's electronic properties, metabolic stability, and lipophilicity, which are critical parameters in the design of bioactive molecules. The chiral (R)-configuration at the propan-2-amine center is essential for producing enantioselective reactions or for studying stereospecific interactions in biological systems. Primary amines like this one are known to undergo various characteristic reactions, including acylation to form amides, alkylation to form secondary and tertiary amines, and formation of salts with acids . They can also serve as precursors for the synthesis of more complex heterocyclic compounds. This compound is intended for research and development applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H9F2NO

Molecular Weight

125.12 g/mol

IUPAC Name

(2R)-1-(difluoromethoxy)propan-2-amine

InChI

InChI=1S/C4H9F2NO/c1-3(7)2-8-4(5)6/h3-4H,2,7H2,1H3/t3-/m1/s1

InChI Key

VSZAEVLSIWLMOL-GSVOUGTGSA-N

Isomeric SMILES

C[C@H](COC(F)F)N

Canonical SMILES

CC(COC(F)F)N

Origin of Product

United States

Stereochemical Aspects in the Synthesis and Reactivity of R 1 Difluoromethoxy Propan 2 Amine

Enantioselective Control in Amination Reactions

Achieving high enantioselectivity in the synthesis of chiral amines is a primary goal to avoid the economic and environmental drawbacks of resolving racemic mixtures. Modern synthetic strategies increasingly rely on asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to preferentially form one enantiomer.

Detailed research in related fluorinated compounds has highlighted several effective approaches for enantioselective control. One prominent strategy involves biocatalysis, utilizing engineered enzymes to catalyze asymmetric reactions with high precision. For instance, engineered variants of cytochrome c552 have been successfully employed for the asymmetric N-H carbene insertion reaction to synthesize enantioenriched α-trifluoromethyl amines. rochester.edu This method demonstrates that metalloprotein scaffolds can be redesigned to produce specific enantiomers, with the choice of carbene donor reagent even allowing for an inversion of enantioselectivity. rochester.edu

Organocatalysis provides another powerful tool for establishing stereocenters. Chiral catalysts derived from natural products, such as quinine, have been used to achieve high yields and enantioselectivities in reactions like the nih.govvibrantpharma.com-proton shift of difluoroimines. nih.gov These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomeric product over the other. The effectiveness of such catalysts often depends on the reaction conditions, including the choice of solvent.

The table below summarizes the results from an organocatalytic biomimetic nih.govvibrantpharma.com-proton shift reaction, illustrating how catalyst and solvent choice can influence yield and enantiomeric excess (ee) in the synthesis of chiral difluoro-amino derivatives. nih.gov

CatalystSolventYield (%)Enantiomeric Excess (ee) (%)
GToluene8795
GDCM8193
GCHCl38594
GCH3CN5184
GTHF4977
HToluene8095

This interactive table presents data on the influence of different catalysts and solvents on reaction yield and enantiomeric excess. nih.gov

These enantioselective strategies represent a direct and efficient pathway to obtaining the desired (R)-enantiomer of 1-(difluoromethoxy)propan-2-amine (B13067957), minimizing the need for subsequent resolution steps.

Chiral Resolution Techniques for Racemic Mixtures

When an enantioselective synthesis is not feasible or optimized, the separation of a racemic mixture into its constituent enantiomers—a process known as chiral resolution—becomes necessary. wikipedia.org This is a well-established strategy in the production of optically active compounds. wikipedia.org

The most common method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, often referred to as a chiral resolving agent. wikipedia.org The reaction produces a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. wikipedia.org Once a diastereomeric salt is isolated, the pure amine enantiomer can be recovered by treatment with a base. libretexts.org

Common chiral resolving agents for amines are listed in the table below.

Resolving AgentType
(+)-Tartaric acidChiral Acid
(-)-Malic acidChiral Acid
(-)-Mandelic acidChiral Acid
(+)-Camphor-10-sulfonic acidChiral Acid

This interactive table lists commonly used chiral acids for the resolution of racemic bases. libretexts.org

Another widely used method is enzymatic kinetic resolution. This technique utilizes enzymes, typically lipases, that can selectively catalyze a reaction on one enantiomer of the racemic mixture at a much faster rate than the other. google.com For example, in an acylation reaction, a lipase (B570770) might selectively convert the (R)-amine into its corresponding amide, leaving the (S)-amine unreacted. google.com The resulting mixture of the amide and the unreacted amine can then be separated using standard techniques like chromatography or extraction. This approach is valued for its high enantioselectivity under mild reaction conditions. researchgate.net

Configurational Stability and Enantiomeric Purity Assessment

Once the enantiomerically pure (R)-1-(difluoromethoxy)propan-2-amine is synthesized or isolated, it is crucial to assess its enantiomeric purity and ensure its configurational stability. The chiral center of this amine, a stereogenic carbon atom, is generally stable under standard storage and handling conditions, meaning it is not prone to spontaneous racemization (inversion of configuration).

The enantiomeric purity of the final compound is a critical quality attribute. It is typically quantified as enantiomeric excess (ee), which represents the percentage of the major enantiomer minus the percentage of the minor enantiomer. The determination of enantiomeric excess requires specialized analytical techniques capable of distinguishing between enantiomers.

The most common and reliable method for this purpose is chiral chromatography, either high-performance liquid chromatography (HPLC) or gas chromatography (GC). nih.govgoogle.com In this technique, the sample is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. google.com For instance, chiral phase HPLC with a Daicel Chiralcel column is a frequently cited method for separating enantiomers of chiral amines after derivatization. google.com These analytical methods are essential for confirming the success of an enantioselective synthesis or chiral resolution and for ensuring the quality of the final product.

Chemical Reactivity and Transformations of R 1 Difluoromethoxy Propan 2 Amine

Reactions Involving the Primary Amine Functionality

The primary amine group in (R)-1-(difluoromethoxy)propan-2-amine is a versatile functional handle, serving as a potent nucleophile and a precursor for a variety of nitrogen-containing structures. mnstate.edu Its reactivity is characteristic of primary alkylamines, allowing for predictable and efficient transformations. msu.edumsu.edu

The lone pair of electrons on the nitrogen atom allows this compound to readily engage in reactions with various electrophiles.

Acylation: This is a fundamental transformation for primary amines. libretexts.org Reaction with acylating agents such as acid chlorides or acid anhydrides proceeds rapidly to furnish the corresponding N-acylated amides. libretexts.org This reaction is typically performed in the presence of a non-nucleophilic base, like pyridine or triethylamine, to neutralize the acidic byproduct (e.g., HCl). libretexts.org The resulting amide is significantly less nucleophilic than the parent amine, which effectively prevents over-acylation. libretexts.orglibretexts.org

Alkylation: The amine can be alkylated by treatment with alkyl halides through a nucleophilic substitution (SN2) mechanism. msu.edu However, a significant challenge in the alkylation of primary amines is the potential for polyalkylation. msu.edulibretexts.org The secondary amine product is often more nucleophilic than the starting primary amine, leading to subsequent reactions that can form tertiary amines and even quaternary ammonium salts. msu.edulibretexts.org To achieve mono-alkylation, reaction conditions must be carefully controlled, often by using a large excess of the starting amine. msu.edu

Arylation: The introduction of an aryl group onto the nitrogen atom can be accomplished through several methods, most notably through transition metal-catalyzed cross-coupling reactions. This specific type of transformation is discussed in detail in section 4.3.

Table 1: Representative Reactions of the Primary Amine Functionality This table presents generalized reactions based on the typical reactivity of primary amines.

Reaction TypeElectrophileGeneral ProductTypical Conditions
AcylationAcid Chloride (R'-COCl)AmideBase (e.g., Pyridine, Et3N), Aprotic Solvent
AlkylationAlkyl Halide (R'-X)Secondary AmineExcess Amine or Base, Polar Solvent

The primary amine of this compound serves as a critical nucleophile in the construction of nitrogen-containing heterocyclic systems. Its utility is highlighted in patent literature describing the synthesis of fluorinated imidazo[4,5-c]quinoline derivatives, which are investigated as inhibitors of bromodomain-containing proteins. chiralen.com In these syntheses, the amine can participate in condensation and cyclization cascades. For instance, it can react with a suitably functionalized quinoline core, where the amine attacks an electrophilic center (such as a carbonyl group or its equivalent) to form an intermediate that subsequently cyclizes to build the imidazole ring. This strategic incorporation of the (R)-1-(difluoromethoxy)propan-2-yl moiety is crucial for modulating the biological activity of the final heterocyclic compounds. chiralen.com

Transformations Involving the Difluoromethoxy Group

The difluoromethoxy (OCF₂H) group is a key feature of the molecule, primarily valued for its unique electronic properties and metabolic stability rather than its chemical reactivity. nih.govnih.gov

The difluoromethoxy group is known for its remarkable stability across a wide range of synthetic conditions. The carbon-fluorine bond is the strongest single bond in organic chemistry, making the group resistant to cleavage. rsc.orgresearchgate.net It is generally stable to both acidic and basic hydrolysis, as well as to many oxidizing and reducing agents, allowing for extensive chemical modifications elsewhere in the molecule without affecting the OCF₂H moiety. researchgate.net

The incorporation of the difluoromethoxy group is a common strategy in medicinal chemistry to enhance metabolic stability. nih.gov It serves as a bioisostere for methoxy (B1213986) (OCH₃) or hydroxyl (OH) groups but is resistant to oxidative metabolism pathways like O-demethylation, which is often a metabolic liability for methoxy-containing compounds. nih.gov Furthermore, the CF₂H group can act as a moderate hydrogen bond donor, which can influence molecular conformations and interactions with biological targets. researchgate.net

Table 2: Stability Profile of the Difluoromethoxy Group

ConditionStabilityNotes
Strong AcidHighResistant to hydrolysis.
Strong BaseHighGenerally stable, unlike some other fluorinated groups. researchgate.net
Common Reductants (e.g., LiAlH₄, H₂/Pd)HighThe OCF₂H group is unaffected by conditions used to reduce amides or imines. msu.edu
Common Oxidants (e.g., KMnO₄, CrO₃)HighResistant to oxidative cleavage.

Direct functional group interconversion of the difluoromethoxy group is synthetically challenging and rarely performed due to its high stability. The O-CF₂ bond is exceptionally strong, and there are no general methods for its conversion into other functional groups like alcohols or ethers under mild conditions.

However, the hydrogen atom of the difluoromethyl group can be abstracted under specific, highly basic conditions. Research on difluoromethyl (hetero)arenes has shown that the combination of a strong Brønsted superbase and a Lewis acid can deprotonate the Ar-CF₂H group to generate a stabilized nucleophilic Ar-CF₂⁻ synthon. acs.org This reactive intermediate can then be trapped with various electrophiles to form new carbon-carbon bonds. acs.org While this represents a transformation involving the difluoromethyl unit, it is an activation of the C-H bond rather than an interconversion of the entire difluoromethoxy group.

Palladium-Catalyzed Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds, and the primary amine of this compound is an excellent substrate for such transformations. nih.gov The Buchwald-Hartwig amination, in particular, enables the arylation of the amine with a broad range of aryl halides (bromides, chlorides) and pseudohalides (triflates). nih.gov

These reactions typically involve a palladium(0) catalyst, a bulky electron-rich phosphine ligand, and a base. nih.gov For the coupling of fluoroalkylamines, which can be sensitive substrates, milder bases like potassium phenoxide (KOPh) are sometimes preferred over stronger bases such as sodium tert-butoxide to prevent side reactions. nih.gov The choice of ligand is also critical, with biarylphosphines like AdBippyPhos demonstrating high efficacy in coupling electron-withdrawing fluoroalkylamines. nih.govnih.gov This methodology provides a direct and modular route to N-aryl derivatives of this compound, which are valuable structures in pharmaceutical and agrochemical research.

Table 3: Generalized Conditions for Palladium-Catalyzed N-Arylation This table outlines typical components for a Buchwald-Hartwig amination involving a fluoroalkylamine.

ComponentExamplesPurpose
Palladium Precatalyst[Pd(allyl)Cl]₂, Pd₂(dba)₃Source of the active Pd(0) catalyst.
Phosphine LigandAdBippyPhos, tBuBippyPhos, tBuXPhosStabilizes the catalyst and facilitates the catalytic cycle. nih.gov
BaseKOPh, NaOtBu, K₃PO₄Activates the amine and neutralizes the acid byproduct. nih.gov
Aryl Partner (Ar-X)Aryl bromides, Aryl chlorides, Aryl triflatesProvides the aryl group for coupling.
SolventToluene, Dioxane, THFAnhydrous, non-protic solvent.

Applications As a Chiral Building Block in Advanced Molecular Construction

Utilization in the Synthesis of Complex Organic Scaffolds and Intermediates

While specific examples of complex scaffolds synthesized from (R)-1-(Difluoromethoxy)propan-2-amine are not prominent in the literature, its structural motifs are highly relevant to modern synthetic chemistry. Chiral building blocks are essential for creating enantiomerically pure molecules, which is critical given that the biological activity of a drug often resides in a single enantiomer.

The primary amine group serves as a versatile functional handle for a wide array of chemical transformations. It can be readily converted into amides, sulfonamides, carbamates, or used in reductive amination reactions to build more complex molecular architectures. The difluoromethoxy group (OCF₂H) is of particular interest in medicinal chemistry. It is often employed as a bioisostere for other functional groups, such as a methoxy (B1213986) or hydroxyl group, but with significantly different electronic properties and increased metabolic stability. The synthesis of various fluorinated heterocycles often relies on versatile building blocks known as fluoroalkyl amino reagents (FARs). nih.gov

Table 1: Potential Synthetic Transformations for this compound

Reaction Type Reagent/Catalyst Example Resulting Functional Group Potential Application
Amide Coupling Acyl Chloride, Carboxylic Acid + Coupling Agent (e.g., EDC) Amide Formation of peptide bonds, linking to other scaffolds
Reductive Amination Aldehyde or Ketone + Reducing Agent (e.g., NaBH(OAc)₃) Secondary or Tertiary Amine Introduction of new substituents, ring formation
Sulfonylation Sulfonyl Chloride Sulfonamide Creation of stable, biologically active moieties

Role in Chiral Auxiliary and Ligand Design

Chiral amines are fundamental precursors in the field of asymmetric synthesis, where they can be employed either as chiral auxiliaries or as foundational units for chiral ligands. yale.edu

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. While there is no specific documentation of this compound being used as a chiral auxiliary, amines with similar structures are frequently used for this purpose. For instance, they can be converted into amides, where the chiral framework directs subsequent alkylations or aldol (B89426) reactions before being cleaved to reveal an enantiomerically enriched product.

Chiral Ligands: Chiral ligands are essential components of catalysts used in asymmetric metal-catalyzed reactions, such as hydrogenation, C-C bond formation, and amination. The synthesis of planar-chiral ligands, for example, often starts from chiral aminophenols or related structures. dicp.ac.cn this compound could theoretically be elaborated into various ligand classes, such as phosphine-amines (P,N ligands) or diamines (N,N ligands), for use in asymmetric catalysis. The fluorine atoms could also influence the electronic properties and stability of the resulting metal complexes.

Incorporation into Scaffolds for Structure-Activity Relationship (SAR) Studies in Chemical Biology

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to understand how modifications to a molecule's structure affect its biological activity. drugdesign.orgnih.govscienceforecastoa.com The incorporation of building blocks like this compound into a lead compound series would be a logical strategy for SAR exploration.

The difluoromethoxy group is a particularly valuable substituent for SAR studies. It can serve as a more lipophilic and metabolically stable alternative to a hydroxyl or methoxy group. Its ability to act as a hydrogen bond donor (via the C-H bond) while being a weak hydrogen bond acceptor distinguishes it from many other functionalities. In one study on estratriene derivatives, the replacement of a methoxy group with a difluoromethoxy group was explored to improve potency and in vivo stability, demonstrating the utility of this substitution in SAR investigations. nih.gov

Introducing the (R)-1-(difluoromethoxy)propan-2-yl moiety into a molecular scaffold would allow researchers to probe several key interactions simultaneously:

Stereochemistry: The defined (R)-stereocenter allows for the investigation of chiral recognition at the biological target.

Lipophilicity: The OCF₂H group increases local lipophilicity, which can affect cell permeability and binding to hydrophobic pockets.

Metabolic Stability: The C-F bonds are highly resistant to metabolic cleavage by cytochrome P450 enzymes, potentially improving the pharmacokinetic profile of a drug candidate.

While detailed SAR tables for compounds derived specifically from this compound are not available in the literature, the principles of SAR suggest it is a building block with high potential for optimizing lead compounds in drug discovery programs. collaborativedrug.commdpi.com

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (R)-1-(Difluoromethoxy)propan-2-amine, providing detailed information about the chemical environment of each atom. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for the complete assignment of the molecular structure and confirmation of its stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. The proton of the difluoromethoxy group (-OCHF₂) is expected to appear as a triplet due to coupling with the two fluorine atoms, typically with a large coupling constant (JHF) in the range of 70-74 Hz. rsc.org The protons on the propan-2-amine backbone will exhibit characteristic multiplets. For instance, the methine proton (-CH-) adjacent to the amine group is expected to be a multiplet due to coupling with the neighboring methyl and methylene protons. The diastereotopic protons of the methylene group (-OCH₂-) will likely appear as distinct multiplets, further confirming the chiral nature of the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. The carbon of the difluoromethoxy group will be observed as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The carbons of the propan-2-amine moiety will appear at chemical shifts characteristic of aliphatic amines. docbrown.info The chirality of the molecule renders the two methyl groups of an isopropylamine parent structure non-equivalent in a chiral environment, though in this specific structure, there is one methyl group and one methylene group attached to the chiral center.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. biophysics.orgnih.gov For this compound, the two fluorine atoms of the difluoromethoxy group are expected to produce a doublet in the ¹⁹F NMR spectrum due to coupling with the single proton of that group (JFH). rsc.org The chemical shift of this signal is characteristic of the -OCHF₂ group. rsc.org

The stereochemical assignment can be further confirmed using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy or by derivatization with a chiral agent to create diastereomers, which would exhibit distinct NMR spectra.

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-OCHF₂ 6.4 - 6.7tJHF ≈ 72
-OCH₂ -3.8 - 4.2m
-CH (NH₂) -3.0 - 3.4m
-NH₂ 1.5 - 2.5br s
-CH₃ 1.1 - 1.4dJHH ≈ 6-7
¹³C NMR Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling)
-OC HF₂115 - 120t
-OC H₂-70 - 75
-C H(NH₂) -45 - 50
-C H₃18 - 22
¹⁹F NMR Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-OCHF₂ -80 to -95dJFH ≈ 72

Note: Predicted chemical shifts are based on typical values for similar structural motifs and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to elucidate its structure through fragmentation analysis. wikipedia.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of its elemental composition with high accuracy.

Upon ionization, typically through electron impact (EI) or electrospray ionization (ESI), the molecular ion is formed. The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would include:

α-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the formation of a stable iminium ion.

Loss of the difluoromethoxy group: Cleavage of the C-O bond can lead to the loss of the -OCHF₂ radical.

Loss of HF: Fluorinated compounds can undergo fragmentation with the loss of a neutral hydrogen fluoride (HF) molecule. whitman.edu

Impurity profiling using MS, often coupled with a chromatographic separation technique like HPLC-MS or GC-MS, allows for the detection and identification of potential impurities, such as starting materials, byproducts from the synthesis, or degradation products.

Fragment Ion Predicted m/z Possible Origin
[M]+125.07Molecular Ion
[M - CH₃]+110.05Loss of a methyl group
[CH₂=NH-CH(CH₃)]+58.06α-Cleavage
[M - OCHF₂]+58.06Loss of the difluoromethoxy group
[M - HF]+105.06Loss of hydrogen fluoride

Note: m/z values are predicted for the most abundant isotopes.

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., Chiral GC/HPLC)

Chromatographic techniques are essential for determining the purity and, critically, the enantiomeric excess (e.e.) of this compound. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose. phenomenex.com

Chiral HPLC: This is a widely used and effective method for the separation of enantiomers. nih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For primary amines like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or cyclofructan-based CSPs are often effective. chromatographyonline.comnih.gov The mobile phase typically consists of a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol), often with the addition of a small amount of an amine (like diethylamine) to improve peak shape and resolution. Reversed-phase chiral HPLC can also be explored. nih.gov The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the chromatogram.

Chiral GC: Chiral gas chromatography can also be used for the enantiomeric separation of volatile amines. This often requires derivatization of the amine with a suitable chiral or achiral reagent to improve its volatility and chromatographic behavior.

The determination of enantiomeric excess is crucial as the biological activity of chiral molecules often resides in only one of the enantiomers. A high enantiomeric excess is a key indicator of the quality and efficacy of a chiral compound intended for pharmaceutical applications.

Parameter Typical Conditions for Chiral HPLC
Column Chiral Stationary Phase (e.g., Chiralpak® series, Lux® Cellulose/Amylose)
Mobile Phase Hexane/Isopropanol with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Detection UV at 210-220 nm
Expected Outcome Baseline separation of the (R)- and (S)-enantiomers

Computational and Theoretical Investigations of R 1 Difluoromethoxy Propan 2 Amine and Its Derivatives

Molecular Dynamics Simulations in Biocatalytic Systems

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the interactions between a substrate, like (R)-1-(Difluoromethoxy)propan-2-amine, and an enzyme at an atomic level. nih.govfrontiersin.orgresearchgate.netsciencepg.com These simulations are instrumental in the field of biocatalysis for understanding how a molecule binds to an enzyme's active site and how the enzyme's conformational changes facilitate a chemical reaction. researchgate.netacs.org

In the context of a biocatalytic system involving this compound, MD simulations could elucidate the specific interactions that govern its binding affinity and orientation within the active site of an enzyme, such as a transaminase or lipase (B570770). nih.govfrontiersin.org Researchers can analyze the trajectory data from these simulations to identify key hydrogen bonds, hydrophobic interactions, and electrostatic forces between the amine and the amino acid residues of the enzyme. sciencepg.com This information is crucial for rational protein engineering efforts aimed at improving enzyme activity, stability, and stereoselectivity for the synthesis of chiral amines. nih.govnih.gov

For instance, a simulation could track the distance between the amine group of the substrate and a key catalytic residue over time, or the root-mean-square deviation (RMSD) of the protein backbone to assess its stability upon ligand binding.

Hypothetical Simulation Data for this compound with a Transaminase Enzyme

Simulation Time (ns)Distance (Å) Amine N to Pyridoxal PhosphateProtein RMSD (Å)
08.51.2
104.21.5
203.11.6
302.81.5
402.91.6
502.81.5

This table illustrates the type of data that could be generated from an MD simulation, showing the substrate moving into the active site and the protein structure stabilizing.

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

Quantum chemical calculations, often employing Density Functional Theory (DFT), are essential for understanding the intrinsic properties of a molecule like this compound. nih.govresearchgate.netnih.govemerginginvestigators.org These methods provide detailed insights into its three-dimensional structure (conformations) and the distribution of electrons, which dictate its reactivity. nih.govresearchgate.net

Conformational analysis is critical for flexible molecules, as their shape can significantly influence their biological activity. By calculating the relative energies of different spatial arrangements (conformers), researchers can identify the most stable, low-energy structures that the molecule is likely to adopt. nih.govresearchgate.netnih.gov For this compound, this would involve studying the rotation around the C-C, C-O, and C-N bonds.

Furthermore, quantum chemical calculations can determine various electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. emerginginvestigators.org Mulliken charge analysis can reveal the partial charges on each atom, highlighting electrophilic and nucleophilic sites. emerginginvestigators.org The presence of the electronegative difluoromethoxy group is expected to significantly influence the electronic structure of the molecule. emerginginvestigators.orgnih.govacs.org

Hypothetical Quantum Chemical Data for the Most Stable Conformer of this compound

PropertyCalculated Value
Relative Energy (kcal/mol)0.00
HOMO Energy (eV)-6.8
LUMO Energy (eV)1.5
HOMO-LUMO Gap (eV)8.3
Dipole Moment (Debye)2.1

This table provides an example of the kind of data obtained from quantum chemical calculations, characterizing the electronic properties of the molecule's most stable conformation.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Optimization in Chemical Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. omicstutorials.comfiveable.meresearchgate.net This approach is widely used in drug discovery and chemical research to predict the activity of new, unsynthesized molecules and to guide the structural optimization of lead compounds. omicstutorials.comfiveable.me

For a series of derivatives of this compound, a QSAR study would involve several key steps. First, a dataset of molecules with known biological activities (e.g., inhibitory concentration against a specific enzyme) would be compiled. Next, a variety of molecular descriptors, which are numerical representations of the molecules' structural and physicochemical properties, would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Finally, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates the descriptors with the observed biological activity. A statistically robust QSAR model can then be used to predict the activity of new derivatives of this compound, helping to prioritize which compounds to synthesize and test.

Hypothetical QSAR Model for a Series of Amine Derivatives

Biological Activity (log(1/IC50)) = 0.75 * (cLogP) - 0.21 * (Molecular Weight) + 1.54 * (Hydrogen Bond Donors) + 2.1

DerivativecLogPMolecular WeightHydrogen Bond DonorsPredicted Activity
This compound 1.2123.114.10
Derivative A1.5137.213.99
Derivative B1.8151.214.08
Derivative C1.3124.125.66

This table and equation represent a hypothetical QSAR model, illustrating how molecular descriptors could be used to predict the biological activity of derivatives of the target compound.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The current synthetic methods for producing chiral amines often involve multiple steps, harsh reaction conditions, and the use of expensive or toxic reagents. openaccessgovernment.orgnih.gov A significant future direction lies in the development of more sustainable and economically viable synthetic strategies.

Key areas of focus will likely include:

Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and environmentally friendly alternative to traditional chemical methods for synthesizing chiral amines. hims-biocat.eunih.gov Future research will likely involve engineering more robust and efficient enzymes tailored for the synthesis of (R)-1-(Difluoromethoxy)propan-2-amine. This could involve directed evolution or rational design to improve substrate specificity and catalytic activity. nih.gov

Asymmetric Catalysis: Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral amines. nih.govacs.org The development of new chiral ligands and catalysts that can efficiently and selectively produce the desired (R)-enantiomer of 1-(difluoromethoxy)propan-2-amine (B13067957) will be a continuing area of investigation. The goal is to achieve high yields and enantiomeric excess while minimizing catalyst loading and waste generation. acs.org

Flow Chemistry: Continuous flow processes offer several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. Developing a continuous flow synthesis for this compound could lead to a more efficient and scalable manufacturing process.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic RoutePotential AdvantagesPotential Challenges
Biocatalysis (Transaminases)High enantioselectivity, mild reaction conditions, environmentally friendly. hims-biocat.eunih.govEnzyme stability and availability, substrate scope limitations.
Asymmetric HydrogenationHigh efficiency and atom economy, established methodology. nih.govacs.orgCost of precious metal catalysts, optimization of chiral ligands.
Flow ChemistryEnhanced safety and scalability, precise control over reaction parameters.Initial setup costs, potential for clogging with solid byproducts.

Exploration of New Chemical Transformations and Applications

The difluoromethoxy group can significantly influence a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Future research will aim to leverage these properties by exploring new chemical transformations and applications for this compound.

Emerging areas of interest include:

Medicinal Chemistry: The incorporation of the difluoromethoxy group is a well-established strategy in drug discovery to enhance pharmacokinetic and pharmacodynamic properties. nih.gov this compound could serve as a valuable building block for the synthesis of novel therapeutic agents.

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorinated groups can improve the efficacy and environmental profile of agrochemicals. openaccessgovernment.org This compound could be a precursor to new pesticides or herbicides with enhanced activity.

Materials Science: The unique properties of fluorinated compounds are also of interest in materials science. Future research might explore the incorporation of this compound into polymers or other materials to tailor their surface properties, thermal stability, or other characteristics.

Advanced Computational Modeling for Rational Design in Chemical Synthesis

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of new molecules and synthetic routes. mit.edunih.gov

Future applications of computational modeling in the context of this compound will likely involve:

Reaction Pathway Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms, identify transition states, and predict the feasibility of new synthetic routes. nih.gov This can help to guide experimental work and accelerate the development of more efficient syntheses.

Catalyst Design: Computational screening can be employed to identify promising new catalysts for the asymmetric synthesis of this compound. mit.edu By modeling the interaction between the substrate and various catalyst candidates, researchers can prioritize the most promising systems for experimental validation.

Prediction of Physicochemical Properties: Computational models can predict key properties of this compound and its derivatives, such as solubility, lipophilicity, and metabolic stability. mdpi.com This information is crucial for the rational design of new compounds with desired application profiles.

Table 2: Application of Computational Methods in the Study of this compound

Computational MethodApplicationPotential Insights
Density Functional Theory (DFT)Elucidation of reaction mechanisms for synthesis.Understanding reaction barriers and identifying key intermediates.
Molecular DockingPredicting binding modes of derivatives to biological targets.Guiding the design of new bioactive compounds.
Quantitative Structure-Activity Relationship (QSAR)Correlating molecular structure with biological activity or physical properties.Predicting the properties of new, unsynthesized analogues.

Q & A

Q. What are the most effective synthetic routes for (R)-1-(Difluoromethoxy)propan-2-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves chiral resolution or asymmetric catalysis. For example, ω-transaminases (e.g., ATA-117) can enantioselectively convert ketone precursors to the (R)-amine using amino donors like isopropylamine. Optimization via Design of Experiments (DoE) is critical for variables such as pH, temperature, and enzyme loading to maximize yield (up to 60%) and enantiomeric excess (ee >84%) . Alternative routes may include Grignard additions to fluorinated aldehydes, though purity challenges require rigorous chromatographic purification .

Q. How can enantiomeric purity of this compound be ensured during synthesis?

Methodological Answer: Kinetic resolution using immobilized lipases (e.g., Candida antarctica lipase B) or transaminases allows separation of enantiomers. For instance, coupling an immobilized enzyme reactor (IMER) with chiral HPLC enables real-time monitoring of ee. Ethyl methoxyacetate as an acyl donor improves selectivity, yielding (S)-amines with >99% ee and (R)-amides for further hydrolysis .

Q. What analytical techniques are recommended for characterizing the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: 19F^{19}\text{F} and 1H^{1}\text{H} NMR confirm the difluoromethoxy group’s presence and stereochemistry.
  • HPLC: Chiral columns (e.g., Chiralpak® IA) resolve enantiomers, while derivatization with Nα-(2,4-dinitro-5-fluorophenyl)-L-alanine enhances detection sensitivity .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. How does the difluoromethoxy group influence the compound’s reactivity and biological activity compared to non-fluorinated analogs?

Methodological Answer: The difluoromethoxy group enhances metabolic stability by resisting oxidative degradation. Its electron-withdrawing effects reduce basicity of the amine, altering solubility and receptor binding. Comparative studies with methoxy or ethoxy analogs via in vitro assays (e.g., CYP450 metabolism) quantify these differences .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
  • Store under inert gas (argon) at 2–8°C to prevent degradation.
  • Dispose of waste via halogen-specific protocols due to fluorine content .

Advanced Research Questions

Q. What computational methods can predict the interaction of this compound with biological targets?

Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model binding affinities to targets like G-protein-coupled receptors. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) assess electronic effects of the difluoromethoxy group on transition states .

Q. How can biocatalytic processes be scaled for the production of this compound while maintaining enantiomeric excess?

Methodological Answer: Continuous flow systems with immobilized transaminases (e.g., epoxy monolithic silica supports) improve scalability. Process Analytical Technology (PAT) tools, like inline FTIR, monitor reaction progress. Fed-batch strategies with controlled amino donor addition prevent substrate inhibition .

Q. What are the metabolic pathways and degradation products of this compound in in vitro assays?

Methodological Answer: Radiolabeled 14C^{14}\text{C}-tracing in hepatocyte incubations identifies primary metabolites. LC-MS/MS detects oxidative defluorination products (e.g., carboxylic acids) and conjugates (glucuronides). CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) pinpoint enzymatic pathways .

Q. How do varying substituents on the propan-2-amine backbone affect the compound’s pharmacokinetic properties?

Methodological Answer: Structure-Activity Relationship (SAR) studies compare substituents (e.g., methylsulfanyl vs. difluoromethoxy) using logP measurements (shake-flask method) and permeability assays (Caco-2 cells). Pharmacokinetic parameters (AUC, t1/2t_{1/2}) are quantified in rodent models .

Q. What strategies mitigate racemization during the storage and handling of this compound?

Methodological Answer:

  • Store as a hydrochloride salt to stabilize the amine against pH-driven racemization.
  • Add antioxidants (e.g., BHT) to prevent oxidative degradation.
  • Use amber vials under nitrogen to block light and oxygen exposure .

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